3-Bromo-2-methylbenzonitrile
Overview
Description
3-Bromo-2-methylbenzonitrile is a brominated nitrile compound that is structurally related to various other bromobenzonitriles. These compounds are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials for electronic devices. The presence of the bromine atom and the nitrile group on the benzene ring makes these compounds versatile for further chemical transformations.
Synthesis Analysis
The synthesis of bromobenzonitrile derivatives can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another method includes a CuBr-catalyzed coupling/condensation cascade process to assemble substituted 3-aminoindazoles from 2-bromobenzonitrile . Additionally, an improved synthesis of a bromobenzonitrile derivative as a precursor for PET radioligand has been described, utilizing a new synthon for Sonogashira coupling . These methods demonstrate the reactivity of bromobenzonitriles and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of bromobenzonitrile derivatives has been studied using various spectroscopic techniques and theoretical computations. For example, experimental and theoretical investigations of 4-Bromo-3-methylbenzonitrile have been conducted to understand its electronic structure and vibrational properties . Similarly, vibrational spectroscopic investigations and DFT computations have been performed on 3-bromo-5-fluorobenzonitrile to analyze its fundamental modes and non-linear optical properties . These studies provide insights into the electronic and molecular structure of bromobenzonitrile derivatives, which are essential for predicting their reactivity and properties.
Chemical Reactions Analysis
Bromobenzonitrile derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under different anaerobic conditions has been examined, showing that it can be degraded via reductive debromination to 4-cyanophenol and further to phenol . This indicates the potential for environmental degradation of such compounds. Additionally, the synthesis of tritiated bromobenzene derivatives, including bromobenzonitriles, has been achieved through exchange-tritiation and Sandmeyer coupling reactions . These reactions highlight the chemical versatility of bromobenzonitriles.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzonitrile derivatives are influenced by their molecular structure. The crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile has been determined, revealing interactions such as aryl–perfluoroaryl stacking and C–H⋯F contacts that affect the material's properties . The study of these properties is crucial for the development of materials with desired characteristics, such as those used in non-linear optical applications.
Scientific Research Applications
Organic Nonlinear Optical Crystals
- Scientific Field: Material Science
- Application Summary: 3-Bromo-2-methylbenzonitrile has been used in the growth of organic nonlinear optical crystals . These materials are designed to exhibit enhanced nonlinear optical effects and are of significant interest due to their large optical nonlinearity and flexibility in synthesis .
- Methods of Application: The crystal was prepared at room temperature by the slow evaporation method . The grown crystal’s crystalline nature was verified, and its functional groups were identified using FTIR and FT-Raman spectra .
- Results: The UV cutoff wavelength was found at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV . The crystal was stable up to 125.59 °C . The Second Harmonic Generation’s nature was confirmed using the Kurtz-Perry powder technique .
Suzuki Cross-Coupling Reaction
- Scientific Field: Organic Chemistry
- Application Summary: 3-Bromo-2-methylbenzonitrile undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron . The Suzuki–Miyaura cross-coupling reaction is a widely used method for the direct formation of carbon–carbon bonds .
Synthesis of 3-(Bromomethyl)benzaldehyde
- Scientific Field: Organic Chemistry
- Application Summary: 3-Bromo-2-methylbenzonitrile can be used in the synthesis of 3-(bromomethyl)benzaldehyde . This compound is a useful intermediate in the synthesis of various organic compounds.
Synthesis of 3-(Bromomethyl)benzonitrile
- Scientific Field: Organic Chemistry
- Application Summary: 3-Bromo-2-methylbenzonitrile can be used in the synthesis of 3-(bromomethyl)benzonitrile . This compound is a useful intermediate in the synthesis of various organic compounds .
- Results: The results or outcomes of this specific application are not provided in the sources .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMRAGHVKBZNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634023 | |
Record name | 3-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylbenzonitrile | |
CAS RN |
52780-15-1 | |
Record name | 3-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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